Sphondin

Description

This compound has been reported in Heracleum dissectum, Heracleum vicinum, and other organisms with data available.

A furanocoumarin derivative isolated from Heracleum laciniatum (L579). Furocoumarins, are phototoxic and photocarcinogenic. They intercalate DNA and photochemically induce mutations. Furocoumarins are botanical phytoalexins found to varying extents in a variety of vegetables and fruits, notably citrus fruits. The levels of furocoumarins present in our diets, while normally well below that causing evident acute phototoxicity, do cause pharmacologically relevant drug interactions. Some are particularly active against cytochrome P450s. For example, in humans, bergamottin and dihydroxybergamottin are responsible for the 'grapefruit juice effect', in which these furanocoumarins affect the metabolism of certain drugs.

from Heracleum laciniatum; cause of phototoxicity in patient with vitiligo

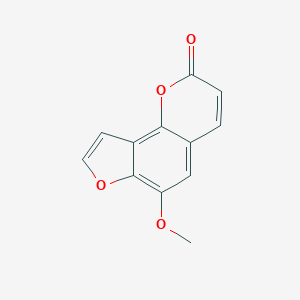

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-methoxyfuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c1-14-9-6-7-2-3-10(13)16-11(7)8-4-5-15-12(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCJNIBLOSKIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197481 | |

| Record name | Sphondin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

White powder | |

CAS No. |

483-66-9 | |

| Record name | Sphondin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sphondin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sphondin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sphondin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Sphondin: A Technical Overview of its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphondin is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1] It is of significant interest to the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer effects. This technical guide provides a detailed overview of the chemical structure of this compound, its physicochemical properties, and its known mechanism of action, with a focus on its interaction with inflammatory signaling pathways.

Chemical Structure and Identification

This compound is structurally characterized as a methoxy derivative of furo[2,3-h]chromen-2-one. Its planar structure allows it to intercalate with DNA, a characteristic feature of many furanocoumarins that contributes to their biological activities.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing key data for researchers and drug development professionals.

| Property | Value | Reference |

| IUPAC Name | 6-methoxyfuro[2,3-h]chromen-2-one | [1] |

| Synonyms | 6-Methoxyangelicin, Sfondin | [1] |

| CAS Number | 483-66-9 | [1] |

| Molecular Formula | C₁₂H₈O₄ | [1] |

| Molecular Weight | 216.19 g/mol | [1] |

| Appearance | White powder | [1] |

| InChI | InChI=1S/C12H8O4/c1-14-9-6-7-2-3-10(13)16-11(7)8-4-5-15-12(8)9/h2-6H,1H3 | [1] |

| InChIKey | DLCJNIBLOSKIQW-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2 | [1] |

Spectroscopic Data

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are essential for the structural elucidation of this compound, specific, publicly available, tabulated ¹H and ¹³C NMR chemical shift data is not readily found in the reviewed literature. Mass spectrometry data, however, is available and confirms the molecular weight of the compound.

| Spectroscopic Data | Details | Reference |

| ¹H NMR | Data not available in the searched resources. | |

| ¹³C NMR | Data not available in the searched resources. | |

| Mass Spectrometry (GC-MS) | Top Peak (m/z): 216, 2nd Highest: 201, 3rd Highest: 173 | [1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and isolation of this compound are not extensively detailed in the available literature. However, general methodologies can be inferred from related studies on furanocoumarins.

Isolation of this compound

This compound is naturally found in plants of the Heracleum genus, such as Heracleum dissectum and Heracleum laciniatum.[1] The general procedure for its isolation involves:

-

Extraction: The plant material (commonly the roots) is dried, ground, and extracted with an organic solvent like ethanol.[2]

-

Fractionation: The crude extract is then subjected to further extraction with solvents of varying polarity, such as petroleum ether and dichloromethane, to partition the components.[3]

-

Chromatography: The fractions containing furanocoumarins are then purified using column chromatography, often with silica gel or florisil as the stationary phase.[3][4] Gradient elution with solvent systems like n-hexane and acetone allows for the separation of individual furanocoumarins, including this compound.[2]

Caption: A generalized workflow for the isolation of this compound from plant sources.

Chemical Synthesis of this compound

Biological Activity and Signaling Pathways

This compound has been shown to possess anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] The mechanism of this inhibition involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3]

Inhibition of the NF-κB Signaling Pathway

The pro-inflammatory cytokine Interleukin-1 beta (IL-1β) is a potent activator of the NF-κB pathway. The binding of IL-1β to its receptor (IL-1R) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter region of target genes, including the gene encoding for COX-2, thereby inducing its transcription and translation. This compound exerts its anti-inflammatory effect by inhibiting the activation of this pathway, ultimately leading to a decrease in COX-2 protein expression and the production of pro-inflammatory prostaglandins.[1][3]

Caption: this compound inhibits the IL-1β-induced NF-κB signaling pathway, leading to reduced COX-2 expression.

Conclusion

This compound is a furanocoumarin with a well-defined chemical structure and promising anti-inflammatory properties. Its ability to inhibit the NF-κB signaling pathway provides a clear mechanism for its observed effects on COX-2 expression. While the fundamental chemical and biological properties of this compound are established, a notable gap exists in the public domain regarding detailed experimental protocols for its synthesis and isolation, as well as comprehensive, tabulated NMR spectral data. Further research and publication in these areas would be highly beneficial for advancing the study and potential therapeutic application of this compound.

References

Sphondin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphondin, a naturally occurring furanocoumarin, has emerged as a molecule of interest in oncology research. While comprehensive studies on its specific anticancer mechanisms are still developing, preliminary evidence suggests its potential to inhibit cancer cell proliferation through induction of cell cycle arrest and modulation of key inflammatory signaling pathways. As a member of the furanocoumarin class of compounds, its biological activities are often considered in the broader context of this group's known anti-carcinogenic properties, which include the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[1][2][3][4][[“]] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in cancer cells, supported by available data and generalized protocols for relevant experimental validation.

Introduction to this compound and Furanocoumarins

This compound is a furanocoumarin found in various plants of the Heracleum genus, which have been used in traditional medicine.[6][7][8] Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, characterized by a furan ring fused with coumarin.[1][2] This structural motif is responsible for their diverse pharmacological activities. In the context of cancer, furanocoumarins are known to exert their effects through multiple mechanisms, including intercalation into DNA, generation of reactive oxygen species (ROS), and modulation of various signaling pathways.[1][3]

Mechanism of Action of this compound in Cancer Cells

The anticancer activity of this compound is attributed to its ability to influence cell cycle progression and inflammatory pathways.

Cell Cycle Arrest

One of the key reported mechanisms of this compound's anticancer activity is the induction of cell cycle arrest at the G2/M phase. This prevents cancer cells from undergoing mitosis, thereby inhibiting their proliferation. This effect has been observed in B16F10 melanoma cells.[9]

Modulation of Signaling Pathways

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[9] NF-κB is a crucial transcription factor that plays a significant role in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[10][11] By inhibiting NF-κB, this compound can suppress the expression of downstream target genes that promote cancer progression, such as the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2).[9] This effect has been documented in the human pulmonary epithelial cell line A549.[9]

As a furanocoumarin, this compound may also share mechanisms of action with other compounds in its class. Furanocoumarins are known to induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] They can also modulate other critical signaling pathways, including the PI3K/Akt pathway, which is central to cell growth and survival.[1][3]

Quantitative Data

The available quantitative data for this compound's anticancer activity is limited. The following tables summarize the reported findings.

| Cell Line | Assay | Parameter | Value | Reference |

| B16F10 (Melanoma) | Cell Proliferation | Concentration for G2/M Arrest | 0.05 - 15.0 µM | [9] |

| A549 (Lung Carcinoma) | COX-2 Inhibition | Inhibitory Concentration | 50 µM | [9] |

| Cell Line | Assay | Result | Reference |

| E-J (Bladder Carcinoma) | Growth Inhibition | No inhibition observed | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

PBS

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-COX-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Transwell Invasion Assay

Objective: To assess the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Serum-free medium

-

Complete medium (with FBS as a chemoattractant)

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel (or other extracellular matrix components)

-

Cotton swabs

-

Methanol or paraformaldehyde for fixation

-

Crystal violet solution for staining

-

Microscope

Procedure:

-

Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend cancer cells in serum-free medium containing different concentrations of this compound.

-

Add the cell suspension to the upper chamber of the transwell inserts.

-

Add complete medium with FBS to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

Visualizations

Signaling Pathways

Caption: this compound inhibits the NF-κB pathway, reducing COX-2 expression.

Caption: General mechanism of furanocoumarin-induced apoptosis.

Experimental Workflow

Caption: Generalized workflow for investigating this compound's anticancer effects.

Conclusion and Future Directions

The current body of evidence, though limited, suggests that this compound possesses anticancer properties, primarily through the induction of G2/M cell cycle arrest and inhibition of the pro-inflammatory NF-κB pathway. These findings position this compound as a promising candidate for further investigation in cancer therapy. However, to fully elucidate its therapeutic potential, further research is imperative. Future studies should focus on:

-

Comprehensive IC50 Profiling: Determining the IC50 values of this compound across a wide range of cancer cell lines to identify sensitive cancer types.

-

Detailed Mechanistic Studies: In-depth investigation of the molecular mechanisms underlying this compound-induced apoptosis and cell cycle arrest.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models.

-

Combination Therapies: Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents.

A deeper understanding of this compound's mechanism of action will be instrumental in its potential development as a novel anticancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Potential of Furanocoumarins | Encyclopedia MDPI [encyclopedia.pub]

- 5. consensus.app [consensus.app]

- 6. Insight into Romanian Wild-Grown Heracleum sphondylium: Development of a New Phytocarrier Based on Silver Nanoparticles with Antioxidant, Antimicrobial and Cytotoxicity Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. The Canadian medicinal plant Heracleum maximum contains antimycobacterial diynes and furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharm.ucsf.edu [pharm.ucsf.edu]

- 11. A Lucknolide Derivative Induces Mitochondrial ROS-Mediated G2/M Arrest and Apoptotic Cell Death in B16F10 Mouse Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cell lines ic50: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Phototoxicity of Furanocoumarins with a Focus on Sphondin

Abstract: Furanocoumarins are a class of naturally occurring organic compounds found in various plants, notorious for their phototoxic properties. When activated by ultraviolet A (UVA) radiation, these compounds can induce significant cellular damage, leading to skin inflammation, erythema, and hyperpigmentation. This guide provides a detailed examination of the molecular mechanisms underlying furanocoumarin phototoxicity, with a specific focus on sphondin, a linear furanocoumarin. It covers the core photochemical reactions, the subsequent cellular signaling pathways leading to apoptosis and inflammation, quantitative data on phototoxic potential, and detailed experimental protocols for assessing these effects. This document is intended for researchers, scientists, and professionals in drug development who are investigating the effects of photosensitizing compounds.

Introduction to Furanocoumarins and Phototoxicity

Furanocoumarins are secondary metabolites produced by plants as a defense mechanism.[1] Structurally, they consist of a coumarin nucleus fused with a furan ring. They are broadly classified into two types: linear furanocoumarins (e.g., psoralen, 8-methoxypsoralen, this compound) and angular furanocoumarins (e.g., angelicin).[2] These compounds are found in plants from families such as Apiaceae (celery, parsnips) and Rutaceae (citrus fruits).[3]

Phototoxicity is a non-immunological, light-induced skin irritation caused by a chemical substance.[4] For a phototoxic reaction to occur, a photosensitizing molecule must absorb photon energy, typically from UVA light (320-400 nm), which elevates it to an excited state.[5] This excited molecule can then initiate photochemical reactions that damage cellular components like DNA, proteins, and lipids, resulting in an inflammatory response that resembles an exaggerated sunburn.[4][6] this compound is a linear furanocoumarin that has demonstrated weak phototoxic effects in human studies.[7]

Core Mechanisms of Furanocoumarin Phototoxicity

Furanocoumarins exert their phototoxic effects primarily through two distinct photochemical mechanisms, categorized as Type I and Type II reactions.[6]

Type I Reactions: DNA Photoadduct Formation

The predominant mechanism for many furanocoumarins, especially linear ones like psoralens, is a Type I, oxygen-independent reaction with DNA.[5][6] The process involves three main steps:

-

Intercalation: The planar furanocoumarin molecule intercalates into the DNA double helix, primarily at 5'-AT sequences, forming a non-covalent complex.[7][8]

-

Monoadduct Formation: Upon absorption of a UVA photon, the furanocoumarin in its excited state forms a covalent [2+2] cycloaddition bond with the 5,6-double bond of a pyrimidine base (typically thymine).[6][9] This can occur at either the furan or the pyrone end of the furanocoumarin molecule.[9]

-

Interstrand Cross-link (ICL) Formation: If a second UVA photon is absorbed by a furan-side monoadduct, the pyrone end of the furanocoumarin can react with a pyrimidine on the opposite DNA strand, forming a highly cytotoxic diadduct known as an interstrand cross-link (ICL).[6][8] These ICLs physically block DNA replication and transcription, triggering cell cycle arrest and apoptosis.[8] Angular furanocoumarins like angelicin can only form monoadducts due to their steric structure.[10]

Caption: Type I phototoxicity mechanism involving DNA intercalation and cross-linking.

Type II Reactions: Reactive Oxygen Species (ROS) Generation

In a Type II reaction, the photosensitizer, after being activated by UVA light, transfers its energy to molecular oxygen (O₂).[6] This process is oxygen-dependent and leads to the formation of highly reactive oxygen species (ROS).[11]

-

Excitation: The ground-state furanocoumarin absorbs a UVA photon, transitioning to an excited singlet state.

-

Intersystem Crossing: The molecule quickly undergoes intersystem crossing to a more stable, longer-lived excited triplet state.

-

Energy Transfer: The triplet-state furanocoumarin transfers its energy to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer converts the molecular oxygen into the highly reactive singlet oxygen (¹O₂).[6][12]

-

Oxidative Damage: Singlet oxygen and other ROS (superoxide anion, hydroxyl radical) can then oxidize crucial biomolecules, including lipids (causing lipid peroxidation), proteins (leading to enzyme inactivation), and DNA (causing oxidative damage), ultimately inducing cellular apoptosis and necrosis.[6][11]

Caption: Type II phototoxicity mechanism involving ROS generation.

Cellular Signaling Pathways Activated by Phototoxicity

The initial photochemical events trigger a cascade of cellular responses, primarily centered around oxidative stress and DNA damage, which converge on pathways leading to inflammation and cell death.

Oxidative Stress and Apoptosis Induction

UVA-induced ROS generation is a key event in phototoxicity.[13] This surge in ROS creates a state of oxidative stress, overwhelming the cell's antioxidant defenses.[14] This stress directly damages mitochondria, leading to a decrease in mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c.[13][15]

Released cytochrome c activates a cascade of cysteine proteases called caspases, notably the executioner caspase-3.[13][16] The process is also regulated by the Bcl-2 family of proteins; UVA exposure upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, further promoting apoptosis.[15][16] Concurrently, DNA damage (ICLs and oxidative lesions) activates DNA damage response (DDR) pathways, which can arrest the cell cycle and, if the damage is irreparable, also trigger apoptosis.

Caption: Key signaling events in furanocoumarin-induced apoptosis.

Quantitative Assessment of Phototoxicity

Quantifying the phototoxic potential of furanocoumarins is crucial for risk assessment. Data is often presented as a threshold dose required to elicit an effect, such as erythema in human skin. While specific quantitative data for this compound is sparse in the literature, data for the highly studied 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP) provide a valuable benchmark.[7]

| Compound/Mixture | Endpoint | Dose | Subject | UVA Exposure | Blood Level (at time of exposure) | Reference |

| 8-MOP | Phototoxic Threshold (Erythema) | ~14 mg (~0.23 mg/kg) | Human | Sunlight | Not specified | [17] |

| 8-MOP + 5-MOP | Phototoxic Threshold (Erythema) | 10 mg + 10 mg | Human | 3-25 J/cm² | 12-15 ng/mL (each) | [18] |

| 8-MOP + 5-MOP | Strong Erythema | 15 mg + 15 mg | Human | 3-25 J/cm² | 14-114 ng/mL (8-MOP), 17-70 ng/mL (5-MOP) | [18] |

| Celery Root | No Phototoxicity | 300 g (2-8 mg total furanocoumarins) | Human | 1.5-9 J/cm² | < 2 ng/mL | [18] |

| This compound | Phototoxicity | Not specified | Human | Not specified | Not specified | Weak effect noted[7] |

Key Experimental Protocols

A variety of standardized assays are used to evaluate the phototoxic potential of chemical compounds.

In Vitro Phototoxicity Assessment (3T3 NRU Assay - OECD 432)

The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a widely accepted in vitro method for identifying the phototoxic potential of a substance.[4] It compares the cytotoxicity of a chemical in the presence and absence of a non-cytotoxic dose of UVA light.

Methodology:

-

Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to sub-confluence in 96-well plates.

-

Treatment: Cells are treated with a range of concentrations of the test substance (e.g., this compound) for a short period (e.g., 1 hour). Two identical plates are prepared for each experiment.

-

Irradiation: One plate is irradiated with a non-cytotoxic dose of UVA light (+UVA), while the other is kept in the dark (-UVA).

-

Incubation: The treatment medium is replaced with culture medium, and both plates are incubated for 24 hours.

-

Neutral Red Uptake: Cells are incubated with Neutral Red dye, which is incorporated into the lysosomes of viable cells.

-

Extraction & Measurement: The dye is extracted from the cells, and the absorbance is measured spectrophotometrically.

-

Data Analysis: The IC50 values (concentration causing 50% cell death) are calculated for both the +UVA and -UVA conditions. A Photo-Irritation Factor (PIF) is determined by comparing the two IC50 values. A PIF significantly greater than 1 indicates phototoxic potential.

Caption: Experimental workflow for the 3T3 Neutral Red Uptake (NRU) phototoxicity assay.

Detection of Reactive Oxygen Species (ROS)

Intracellular ROS generation can be measured using fluorescent probes.

Methodology:

-

Cell Culture: Plate cells (e.g., human keratinocytes) in a suitable format (e.g., 96-well black plate).

-

Loading: Incubate cells with a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent but is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15]

-

Treatment: Treat the cells with the test furanocoumarin.

-

Irradiation: Expose the cells to a controlled dose of UVA light.

-

Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometer. An antioxidant like N-acetylcysteine (NAC) can be used as a positive control to confirm that the signal is ROS-dependent.[15]

Assessment of Apoptosis via Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Culture and treat cells with the furanocoumarin and UVA light as desired.

-

Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

-

PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Focus on this compound

This compound is a linear furanocoumarin and an isomer of 8-methoxypsoralen.[7] While the general mechanisms of phototoxicity apply, studies indicate that this compound's activity is relatively weak compared to other well-known psoralens.[7]

-

Phototoxic Effect: Photoepicutaneous testing in humans revealed only weak phototoxic effects from this compound.[7]

-

Comparative Potency: In a study on mosquito larvae, 8-methoxypsoralen was found to be slightly more phototoxic than its isomer, this compound.[7]

-

Other Biological Activities: Beyond phototoxicity, this compound has shown other biological effects, including anti-proliferative activity against melanoma cells and the ability to inhibit COX-2 protein expression.[7]

The reduced phototoxicity compared to other linear furanocoumarins may be due to differences in its ability to intercalate into DNA, its quantum yield for triplet state formation, or the efficiency of its photochemical reactions with pyrimidine bases.

Conclusion and Future Directions

The phototoxicity of furanocoumarins is a complex process initiated by UVA light and mediated through direct DNA damage (Type I) and the generation of ROS (Type II). These initial events trigger cellular signaling cascades that lead to inflammation and apoptosis. While compounds like 8-MOP are potent photosensitizers, this compound exhibits significantly weaker phototoxic activity.

For drug development professionals, understanding these mechanisms is critical for safety assessment, especially when developing therapies involving compounds with a furanocoumarin-like scaffold or when considering drug-herb interactions. Future research should aim to generate more robust quantitative phototoxicity data for less-studied furanocoumarins like this compound, including determining their quantum yields for singlet oxygen production and their specific efficiency in forming DNA monoadducts and interstrand cross-links. Such data would enable more precise structure-activity relationship models and improve the prediction of photosafety for novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Determination of phototoxic furanocoumarins in natural cosmetics using SPE with LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phototoxicity - Wikipedia [en.wikipedia.org]

- 5. ccnet.vidyasagar.ac.in:8450 [ccnet.vidyasagar.ac.in:8450]

- 6. Mechanisms of photosensitization by furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C12H8O4 | CID 108104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 12. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Frontiers | UVA Induced Oxidative Stress Was Inhibited by Paeoniflorin/Nrf2 Signaling or PLIN2 [frontiersin.org]

- 15. Reactive oxygen species contribute to oridonin-induced apoptosis and autophagy in human cervical carcinoma HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. dfg.de [dfg.de]

- 18. Dietary intake and risk assessment of phototoxic furocoumarins in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Sphondin and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphondin, a naturally occurring furanocoumarin, has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory mechanisms, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular pathways. The guide also explores the structure-activity relationships of related furanocoumarin derivatives, offering insights for future drug discovery and development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, a furanocoumarin found in various plant species, has emerged as a promising candidate due to its ability to modulate key inflammatory pathways.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1]

Overview of the NF-κB Pathway

Under basal conditions, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκB-α. Pro-inflammatory stimuli, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB-α, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB-α unmasks the nuclear localization signal on NF-κB, allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[2][3][4]

This compound's Impact on NF-κB Signaling

This compound exerts its anti-inflammatory effects by interfering with this pathway at a crucial step. It has been shown to partially inhibit the degradation of IκB-α in the cytosol.[5] This stabilization of IκB-α prevents the release and subsequent nuclear translocation of the p65 subunit of NF-κB.[5] By inhibiting the nuclear translocation of p65, this compound effectively blocks the transcription of NF-κB target genes, thereby downregulating the expression of key inflammatory enzymes and mediators.[5]

It is noteworthy that studies have indicated that this compound does not significantly affect the IL-1β-induced activation of mitogen-activated protein kinases (MAPKs) such as p44/42 MAPK, p38 MAPK, and JNK.[5] This suggests a degree of specificity in its mechanism of action, primarily targeting the NF-κB pathway.

Downstream Effects on Inflammatory Mediators

By inhibiting the NF-κB pathway, this compound effectively suppresses the production of key downstream inflammatory mediators.

Inhibition of Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2)

COX-2 is an inducible enzyme that plays a critical role in the synthesis of prostaglandins, potent mediators of inflammation, pain, and fever. This compound has been shown to concentration-dependently attenuate IL-1β-induced COX-2 protein expression in human pulmonary epithelial cells (A549).[5] This inhibition of COX-2 expression leads to a subsequent reduction in the release of Prostaglandin E2 (PGE2).[5] Importantly, this compound does not appear to directly inhibit the enzymatic activity of COX-2, but rather acts by suppressing its expression.[5]

Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO)

iNOS is another NF-κB target gene that produces large amounts of nitric oxide (NO), a key inflammatory mediator involved in vasodilation and cytotoxicity. While direct quantitative data for this compound's effect on iNOS is less abundant in the reviewed literature, its established role as an NF-κB inhibitor strongly suggests that it would also downregulate iNOS expression and subsequent NO production in response to inflammatory stimuli like LPS in macrophage cell lines (e.g., RAW 264.7).

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models.

| Parameter | Experimental Model | Concentration/Dose | Effect | Reference |

| COX-2 Protein Expression | IL-1β-induced A549 cells | 10-50 µM | Concentration-dependent attenuation | [5] |

| PGE2 Release | IL-1β-induced A549 cells | 10-50 µM | Concentration-dependent attenuation | [5] |

| COX-2 mRNA Expression | IL-1β-induced A549 cells | 50 µM | Attenuation of IL-1β-induced increase | [5] |

| NF-κB DNA Binding | IL-1β-induced A549 cells | 50 µM | Partial inhibition | [5] |

| IκB-α Degradation | IL-1β-induced A549 cells | 50 µM | Partial inhibition | [5] |

| p65 Nuclear Translocation | IL-1β-induced A549 cells | 50 µM | Partial inhibition | [5] |

| Mouse Coumarin 7-hydroxylase (COH) Activity | Mouse liver microsomes | IC50: 19-40 µM | Effective inhibition | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

A549 Human Pulmonary Epithelial Cells: These cells are typically cultured in DMEM or F-12K medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. For experiments, cells are seeded and allowed to adhere before being pre-treated with various concentrations of this compound for a specified time (e.g., 30 minutes) prior to stimulation with an inflammatory agent like IL-1β (e.g., 0.1 ng/mL).

-

RAW 264.7 Murine Macrophage Cells: These cells are commonly grown in DMEM with 10% FBS. For nitric oxide production assays, cells are seeded and then treated with this compound before or concurrently with LPS stimulation (e.g., 1 µg/mL).

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to quantify the levels of specific proteins involved in the NF-κB signaling cascade.

-

Nuclear and Cytoplasmic Extraction: To assess the nuclear translocation of p65, cells are fractionated to separate the cytoplasmic and nuclear components.

-

Protein Quantification: The protein concentration of the lysates is determined using a method such as the Bradford assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-p65, anti-IκB-α, anti-phospho-IκB-α). Following washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for PGE2

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

-

Sample Collection: Cell culture supernatants are collected after treatment with this compound and the inflammatory stimulus.

-

Competitive ELISA: A competitive ELISA format is typically used for PGE2 quantification. In this assay, PGE2 in the sample competes with a known amount of labeled PGE2 for binding to a limited amount of anti-PGE2 antibody.

-

Detection: The amount of labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample. A standard curve is generated to determine the concentration of PGE2 in the unknown samples.

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method used to measure nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Sample Collection: Cell culture supernatants from RAW 264.7 cells are collected.

-

Griess Reaction: The supernatant is mixed with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). Nitrite in the sample reacts with the Griess reagent to form a purple azo compound.

-

Quantification: The absorbance of the colored product is measured spectrophotometrically at ~540 nm. The nitrite concentration is determined by comparison to a standard curve of sodium nitrite.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to study protein-DNA interactions.

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with this compound and the inflammatory stimulus.

-

Probe Labeling: A short DNA probe containing the NF-κB consensus binding site is labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for non-radioactive probes) to visualize the bands corresponding to the NF-κB-DNA complex.

Structure-Activity Relationships of Furanocoumarin Derivatives

The anti-inflammatory activity of furanocoumarins is influenced by their chemical structure. While a comprehensive structure-activity relationship (SAR) study specifically for this compound derivatives is not extensively available, general trends for furanocoumarins can be inferred.

-

Substitution Pattern: The position and nature of substituents on the furanocoumarin core can significantly impact activity. For example, the presence of methoxy groups can influence the anti-inflammatory and enzyme-inhibitory properties.

-

Lipophilicity: The lipophilicity of the molecule can affect its ability to cross cell membranes and interact with intracellular targets.

-

Overall Molecular Shape: The linear or angular nature of the furanocoumarin can also play a role in its biological activity.

Further research involving the synthesis and biological evaluation of a library of this compound derivatives is warranted to elucidate more specific SARs and to optimize the anti-inflammatory potency of this class of compounds.

Conclusion and Future Directions

This compound has been clearly identified as a promising anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of the NF-κB signaling pathway. Its ability to suppress the expression of key pro-inflammatory mediators like COX-2 and, by extension, iNOS, without directly inhibiting COX-2 enzyme activity, suggests a favorable profile for therapeutic development.

Future research should focus on:

-

Comprehensive in vivo studies: To evaluate the efficacy and safety of this compound in various animal models of inflammatory diseases.

-

Pharmacokinetic and bioavailability studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Synthesis and evaluation of derivatives: To establish a clear structure-activity relationship and to develop analogues with improved potency, selectivity, and pharmacokinetic properties.

-

Exploration of additional molecular targets: To determine if this compound interacts with other signaling pathways that may contribute to its overall anti-inflammatory effects.

The data and methodologies presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound and its derivatives as a new class of anti-inflammatory therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Sphondin in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphondin is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Furanocoumarins are known for their photosensitizing effects and various pharmacological activities. Notably, this compound is found in plants of the Heracleum genus, such as Heracleum sphondylium (Hogweed)[1][2]. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research. This document details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the reliable quantification of this compound.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a plant extract matrix. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of an acidified aqueous solution and an organic solvent. Quantification is performed by a UV detector, which measures the absorbance of the analyte as it elutes from the column. The concentration of this compound in the sample is determined by comparing its peak area to that of a calibration curve constructed from this compound standards of known concentrations.

Experimental Protocols

Materials and Reagents

-

This compound reference standard: (Purity ≥98%)

-

Solvents: HPLC grade Methanol, Acetonitrile, and water.

-

Acids: Formic acid (analytical grade).

-

Plant Material: Dried and powdered plant parts (e.g., roots, leaves, fruits) containing this compound[2][3].

-

Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon)[4].

Equipment

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV or Diode Array Detector (DAD)[5].

-

Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Analytical Balance: For weighing standards and samples.

-

Ultrasonic Bath: For sample extraction and solvent degassing.

-

Centrifuge: For clarifying sample extracts.

-

Volumetric flasks, pipettes, and vials.

Sample Preparation: Extraction

-

Weigh accurately about 1.0 g of the dried, powdered plant material into a conical flask[6].

-

Add 20 mL of methanol.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Allow the mixture to macerate for 24 hours at room temperature, protected from light.

-

Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid material.

-

Carefully decant the supernatant. The extraction process can be repeated on the residue to ensure complete extraction.

-

Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Reconstitute a known weight of the dried crude extract in methanol to a final concentration of approximately 1 mg/mL[7].

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection[4].

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 to 100 µg/mL[5]. A typical calibration series might include 1, 5, 10, 25, 50, and 100 µg/mL.

HPLC-UV Analysis

The following table summarizes the chromatographic conditions for the analysis.

Table 1: HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-10 min: 15-30% B; 10-45 min: 30-50% B; 45-50 min: 50-80% B; 50-55 min: 80-15% B; 55-60 min: 15% B (for re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 254 nm or 280 nm |

| Injection Volume | 10 µL |

Note: The gradient program should be optimized based on the specific column and HPLC system used to achieve the best separation from interfering peaks in the plant matrix.

Data Presentation and Method Validation

Quantification

The concentration of this compound in the plant extract is calculated using the linear regression equation derived from the calibration curve (y = mx + c), where y is the peak area and x is the concentration.

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below[8].

Table 2: Typical Method Validation Parameters for Furanocoumarin Analysis

| Parameter | Typical Specification | Description |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | The method's ability to elicit results that are directly proportional to the concentration of the analyte[9]. Established over a range of 1-100 µg/mL. |

| Limit of Detection (LOD) | ~0.01 µg/mL | The lowest concentration of analyte that can be detected with a signal-to-noise ratio of at least 3[9]. |

| Limit of Quantification (LOQ) | ~0.03 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (S/N ratio ≥ 10)[9]. |

| Precision (%RSD) | Intraday: < 2%; Interday: < 3% | The closeness of agreement between a series of measurements, expressed as the Relative Standard Deviation (%RSD)[9]. |

| Accuracy (% Recovery) | 95% - 105% | The closeness of the test results obtained by the method to the true value, determined by spike-recovery experiments[9]. |

| Specificity | No interference at analyte retention time | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities or matrix components[10]. |

Visualization

The overall workflow for the quantification of this compound from plant material is illustrated below.

Caption: Experimental workflow for this compound quantification.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. mdpi.com [mdpi.com]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. HPLC Sample Prep Basics - Axion Labs [axionlabs.com]

- 5. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phcogres.com [phcogres.com]

- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

Protocol for the Extraction of Sphondin from Heracleum Roots

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the extraction, purification, and quantification of Sphondin, a furanocoumarin found in the roots of various Heracleum species (Hogweed). This compound has garnered interest in the scientific community for its potential anti-inflammatory properties. Notably, it has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandin E2 (PGE2) induced by interleukin-1β (IL-1β)[1][2]. This makes this compound a compound of interest for research into inflammatory diseases and as a potential lead compound in drug development.

The following protocols are synthesized from established methodologies for the extraction of furanocoumarins from plant materials, with a specific focus on isolating this compound from Heracleum roots. These guidelines are intended for use in a laboratory setting by trained professionals. Adherence to standard laboratory safety practices is mandatory.

Quantitative Data Summary

The yield of this compound can vary depending on the Heracleum species, geographical location, time of harvest, and the extraction method employed. The following table summarizes the reported quantitative yield of this compound from Heracleum roots.

| Heracleum Species | Extraction Solvent | Yield of this compound | Reference |

| Heracleum sphondylium | Dichloromethane | 62 mg/g of dry extract | [3] |

Experimental Protocols

Preparation of Plant Material

-

Collection and Identification: Collect fresh roots of the desired Heracleum species. Proper botanical identification is crucial to ensure the correct plant material is used.

-

Cleaning and Drying: Thoroughly wash the roots with tap water to remove soil and other debris. Subsequently, rinse with distilled water. Air-dry the roots in a well-ventilated area, preferably in the dark to prevent photodegradation of furanocoumarins, until they are brittle.

-

Grinding: Once completely dry, grind the roots into a fine powder using a mechanical grinder. Store the powdered material in an airtight, light-protected container at room temperature.

Extraction of Crude this compound

This protocol describes a solid-liquid extraction method using methanol, followed by liquid-liquid fractionation.

-

Maceration: Weigh the powdered root material. In a large flask, add the powdered roots and methanol in a 1:10 (w/v) ratio.

-

Extraction: Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.

-

Filtration and Concentration: After 72 hours, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

-

Solvent Fractionation:

-

Suspend the crude methanol extract in distilled water.

-

Perform successive extractions with n-hexane to remove nonpolar compounds. Discard the n-hexane fraction.

-

Subsequently, extract the aqueous layer with dichloromethane. This fraction will contain the furanocoumarins, including this compound.

-

Collect the dichloromethane fraction and concentrate it to dryness using a rotary evaporator to yield the crude furanocoumarin extract.

-

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.

-

Silica Gel Column Chromatography:

-

Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable nonpolar solvent such as n-hexane.

-

Sample Loading: Dissolve the crude furanocoumarin extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:diethyl ether:acetic acid, 6:4:1) and visualization under UV light (254 nm and 366 nm).

-

Pooling and Concentration: Combine the fractions containing the compound with the same Rf value as a this compound standard. Concentrate the pooled fractions to obtain a semi-pure this compound sample.

-

-

Sephadex LH-20 Column Chromatography (Optional):

-

For further purification, the semi-pure this compound fraction can be subjected to size exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent. This step helps in removing impurities of similar polarity but different molecular sizes.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For obtaining high-purity this compound, preparative HPLC is the final recommended step.

-

Column: A C18 reverse-phase column is suitable.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient profile should be optimized based on the specific column and system.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 300 nm).

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Analysis: The purity of the isolated this compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and Mass Spectrometry.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound extraction and purification.

Signaling Pathway of this compound's Anti-Inflammatory Action

Caption: this compound's inhibition of the IL-1β-induced COX-2 pathway.

References

Application Notes and Protocols for Determining Sphondin's Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphondin, a naturally occurring furanocoumarin, has demonstrated notable anti-inflammatory properties. This document provides detailed cell-based assays and protocols to effectively determine and quantify the anti-inflammatory activity of this compound. The provided methodologies focus on key inflammatory mediators and signaling pathways, offering a comprehensive guide for researchers in drug discovery and development. This compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and the subsequent release of prostaglandin E2 (PGE2) in human pulmonary epithelial cells (A549) stimulated with interleukin-1β (IL-1β).[1][2] Furthermore, it has been observed to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]

The protocols outlined below describe methods to assess the inhibitory effects of this compound on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Additionally, detailed procedures are provided to investigate the molecular mechanisms underlying this compound's anti-inflammatory action, specifically its impact on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory activity of this compound.

Table 1: Inhibitory Effect of this compound on COX-2 and PGE2 in IL-1β-stimulated A549 Cells

| Parameter | This compound Concentration (µM) | Observed Effect |

| COX-2 Protein Expression | 10-50 | Concentration-dependent attenuation[1] |

| PGE2 Release | 10-50 | Concentration-dependent attenuation[1] |

Table 2: Inhibitory Effect of this compound on Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells

| Parameter | Cell Line | Stimulant | Observed Effect of this compound |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Inhibition[3] |

Experimental Protocols

Cell Culture and Treatment

-

A549 Human Pulmonary Epithelial Cells: Culture A549 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2. For experiments, seed cells in appropriate culture plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours before stimulating with human recombinant IL-1β (e.g., 1 ng/mL) for the indicated times.

-

RAW 264.7 Murine Macrophage Cells: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2. For experiments, seed cells and allow them to adhere. Pre-treat cells with this compound for 1-2 hours before stimulating with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL).

Measurement of Pro-inflammatory Cytokines and Mediators

This protocol is for measuring the concentration of PGE2 in the cell culture supernatant of A549 cells.

-

Cell Seeding and Treatment: Seed A549 cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

-

Pre-treat the cells with this compound (10-50 µM) for 2 hours.

-

Stimulate the cells with IL-1β (1 ng/mL) for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge at 2000 rpm for 10 minutes to remove cellular debris.

-

PGE2 Measurement: Determine the PGE2 concentration in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of PGE2 release by this compound compared to the IL-1β-stimulated control.

This protocol is for measuring the production of nitric oxide by RAW 264.7 macrophages.

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Assay Procedure: Transfer 50 µL of cell culture supernatant to a new 96-well plate.

-

Add 50 µL of the Griess reagent to each well and incubate for 10 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production by this compound.

This protocol is for measuring the concentration of pro-inflammatory cytokines in the supernatant of RAW 264.7 cells.

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

-

Pre-treat the cells with this compound for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant and store at -80°C until use.

-

Cytokine Measurement: Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β to quantify the cytokine concentrations in the supernatant, following the manufacturer's protocols.

-

Data Analysis: Calculate the percentage inhibition of each cytokine by this compound compared to the LPS-stimulated control.

Investigation of Signaling Pathways

This protocol details the detection of key phosphorylated proteins in the NF-κB and MAPK signaling pathways.

-

Cell Lysis: After treatment with this compound and LPS, wash the RAW 264.7 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:

-

Phospho-p65 (Ser536)

-

Total p65

-

Phospho-p38 (Thr180/Tyr182)

-

Total p38

-

β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Co-transfect RAW 264.7 cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

Treatment: After 24 hours, pre-treat the transfected cells with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 6-8 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB transcriptional activity by this compound.

Mandatory Visualizations

Caption: Experimental workflow for assessing this compound's anti-inflammatory activity.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Caption: Proposed inhibition of the p38 MAPK signaling pathway by this compound.

References

Application Notes: Shikonin-Induced Apoptosis in Melanoma Cell Lines

As there is limited to no available research on a compound named "Sphondin" in the context of inducing apoptosis in melanoma cell lines, this document will focus on Shikonin , a well-documented natural compound known to induce apoptosis in melanoma cells, to illustrate the requested Application Notes and Protocols.

Introduction

Shikonin, a major active component isolated from the root of Lithospermum erythrorhizon, has been shown to possess significant anti-tumor properties, including the induction of apoptosis in various cancer cell lines. In melanoma, a particularly aggressive form of skin cancer, Shikonin has demonstrated the ability to inhibit cell proliferation and trigger programmed cell death.[1] This document provides an overview of the application of Shikonin for inducing apoptosis in melanoma cell lines, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for experimental validation.

Mechanism of Action

Shikonin induces apoptosis in human melanoma cells through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Treatment with Shikonin leads to an increased expression of phosphorylated ERK1/2, JNK, and p38 proteins. This activation of the MAPK pathway results in the upregulation of pro-apoptotic proteins such as Bax and cleaved PARP, and the downregulation of the anti-apoptotic protein Bcl-2.[1] The culmination of these molecular events is the induction of both early and late-stage apoptosis in melanoma cells.[1]

Quantitative Data

The following table summarizes the quantitative data regarding the efficacy of Shikonin in melanoma cell lines.

| Cell Line | Assay | Parameter | Value | Reference |

| A375SM | Cell Viability (MTT) | IC50 | Dose-dependent inhibition | [1] |

| A375SM | Apoptosis (Annexin V/PI) | Early/Late Apoptosis | Significant increase | [1] |

| WM9 | Cell Viability (XTT) | IC50 | Nano-molar range | [2] |

| MUG-Mel 2 | Cell Viability (XTT) | IC50 | Nano-molar range | [2] |

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of Shikonin on melanoma cell lines.

1. Cell Culture

-

Cell Lines: Human melanoma cell lines such as A375SM, WM9, or MUG-Mel 2.

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed melanoma cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of Shikonin (e.g., 0, 5, 10, 20, 40 µM) and incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

-

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed melanoma cells in a 6-well plate and treat with Shikonin for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

4. Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Procedure:

-

Lyse Shikonin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-JNK, p-p38, Bax, Bcl-2, cleaved-PARP, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

References

Application Notes and Protocols: Sphondin in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction